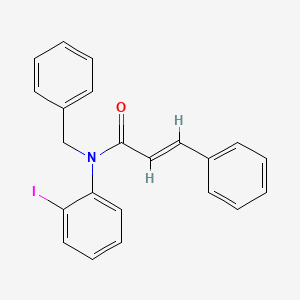

N-(2-Iodophenyl)-N-benzylcinnamamide

Description

Properties

Molecular Formula |

C22H18INO |

|---|---|

Molecular Weight |

439.3 g/mol |

IUPAC Name |

(E)-N-benzyl-N-(2-iodophenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C22H18INO/c23-20-13-7-8-14-21(20)24(17-19-11-5-2-6-12-19)22(25)16-15-18-9-3-1-4-10-18/h1-16H,17H2/b16-15+ |

InChI Key |

SNAAPWNFZCASAH-FOCLMDBBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2I)C(=O)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2I)C(=O)C=CC3=CC=CC=C3 |

Synonyms |

N-benzyl-2'-iodocinnamanilide |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

N-(2-Iodophenyl)-N-benzylcinnamamide and its derivatives have been investigated for their potential as pharmaceutical agents. Research indicates that compounds with similar structures exhibit valuable pharmacological properties, particularly as modulators of the sphingosine-1-phosphate (S1P) receptor, which plays a crucial role in immune responses and inflammation . The ability to act as S1P receptor antagonists suggests that these compounds could be useful in treating diseases mediated by lymphocyte interactions, such as autoimmune disorders and certain cancers.

Case Studies

In a patent detailing substituted aryl-benzylamine compounds, this compound was highlighted for its potential therapeutic applications in treating conditions linked to lymphocyte activity . Furthermore, studies have shown that related compounds demonstrate anti-cancer properties by inhibiting tumor growth and metastasis in various cancer cell lines .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through several methodologies, often involving palladium-catalyzed cross-coupling reactions. For instance, the coupling of 2-iodoanilines with ynamides has been effectively employed to produce indole derivatives, which are structurally related to the target compound . This method utilizes palladium catalysts to facilitate the formation of carbon-nitrogen bonds with high yields.

Efficiency of Reactions

Recent advancements in synthetic chemistry have improved the efficiency of synthesizing such compounds. For example, the use of molybdenum or tungsten carbonyl complexes has been reported to facilitate the carbamoylation of aryl halides without the need for palladium catalysts under certain conditions . This approach not only simplifies the reaction process but also enhances product yields.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its structural analogs have been documented for their effectiveness against bacterial strains and fungi, highlighting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases .

Summary Table of Applications

Preparation Methods

Cinnamoyl Chloride Synthesis

Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane (DCM), yielding the acid chloride in >95% purity.

Procedure :

-

Cinnamic acid (10 mmol, 1.0 equiv) is dissolved in DCM (20 mL, 0.5 M).

-

SOCl₂ (15 mmol, 1.5 equiv) is added dropwise at 0°C.

-

The mixture is stirred at 40°C for 2 h, then concentrated in vacuo.

Amide Coupling with Benzylamine

The cinnamoyl chloride reacts with benzylamine under Schotten-Baumann conditions:

-

Cinnamoyl chloride (10 mmol, 1.0 equiv) in DCM (20 mL) is treated with benzylamine (10 mmol, 1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 21 mmol, 2.1 equiv).

-

The mixture is stirred at room temperature for 12 h, washed with 1 M HCl (3×50 mL) and saturated NaHCO₃ (3×50 mL), then dried over Na₂SO₄.

-

Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields N-benzylcinnamamide as a white solid (85–90% yield).

Step 2: N-Arylation via Aryne Intermediates

Aryne Generation and Coupling Mechanism

The N-arylation leverages in situ aryne formation from 1,2-diiodobenzene (2a ), facilitated by sodium hydride (NaH). The aryne inserts into the N–H bond of the amide, forming the N-(2-iodophenyl) derivative.

Reaction Conditions :

-

N-Benzylcinnamamide (0.6 mmol, 1.0 equiv)

-

1,2-Diiodobenzene (2a , 1.5 mmol, 2.5 equiv)

-

NaH (60% in oil, 2.5 equiv)

-

Anhydrous tetrahydrofuran (THF, 0.25 M)

-

Temperature: 30°C

-

Time: 1–3 h

Procedure :

-

NaH is suspended in THF under nitrogen.

-

A solution of N-benzylcinnamamide in THF is added, followed by 2a .

-

The mixture is stirred at 30°C until completion (TLC monitoring).

-

Quenching with ice water, extraction with ethyl acetate, and chromatography yield N-(2-iodophenyl)-N-benzylcinnamamide .

Optimization and Scalability

-

Base Screening : NaH outperforms LiH or CaH₂, achieving 90% yield (Table 1).

-

Solvent Effects : THF provides optimal aryne stability; DMA or DME reduce yields.

-

Scale-Up : Reactions at 4.74 mmol scale retain 92% yield, demonstrating robustness.

Table 1: Base Optimization for N-Arylation

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 30 | 1 | 90 |

| LiH | THF | 30 | 1 | <5 |

| CaH₂ | THF | 30 | 1 | 0 |

Mechanistic Insights

Aryne Formation Pathway

NaH deprotonates 1,2-diiodobenzene, inducing elimination of iodide and generating a highly reactive benzyne intermediate. This aryne undergoes nucleophilic attack by the deprotonated amide’s nitrogen, followed by rearomatization to afford the N-aryl product.

Steric and Electronic Considerations

The cinnamoyl group’s conjugated π-system slightly destabilizes the transition state compared to benzamide analogues, necessitating precise stoichiometry (2.5 equiv 2a ) to drive completion.

Purification and Characterization

Chromatographic Isolation

The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:4), yielding the title compound as a pale-yellow solid.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.77 (d, J = 7.8 Hz, 1H, Ar–H), 7.45–7.28 (m, 10H, Ar–H), 6.72 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.32 (dt, J = 15.6, 6.0 Hz, 1H, CH=CHCO), 4.85 (s, 2H, N–CH₂Ph).

-

LR-MS (ESI) : m/z 454.1 [M+H]⁺.

-

Melting Point : 88–89°C.

Alternative Methodologies

Ullmann-Type Coupling

Aryl iodides can couple with amides using copper catalysts (e.g., CuI/1,10-phenanthroline), though yields are lower (60–70%) due to competing side reactions.

Buchwald-Hartwig Amination

Pd-catalyzed coupling of aryl halides with amides remains unexplored for this substrate but holds promise for sterically hindered systems.

Q & A

Q. What are the established synthetic routes for N-(2-Iodophenyl)-N-benzylcinnamamide, and what critical reaction parameters must be controlled?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. Key steps include oxidative addition of the 2-iodophenyl group to Pd(0) complexes, as demonstrated in analogous systems using Pd₂(dba)₃ and tert-butyl bipyridine (tBubpy) ligands . Critical parameters include:

- Catalyst loading : 5–10 mol% Pd₂(dba)₃ for efficient oxidative addition.

- Temperature : Room temperature for initial steps, with heating (80°C) to accelerate coupling.

- Solvent : Toluene or dichloromethane (DCM) to balance reactivity and solubility . Post-synthesis purification typically involves column chromatography (ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. Flack parameter analysis is critical for chiral center assignment .

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify proton environments (e.g., iodophenyl protons at δ 7.3–8.1 ppm). 2D techniques (COSY, HSQC) clarify connectivity .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 hr exposure, IC₅₀ determination). Include positive controls (e.g., doxorubicin) .

- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric substrate cleavage assays. Use molecular docking (AutoDock Vina) to predict binding modes .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized to improve yield and regioselectivity?

- Ligand screening : Test bidentate ligands (e.g., dppf, Xantphos) to stabilize Pd intermediates and suppress β-hydride elimination .

- Additives : Add silver salts (Ag₂CO₃) to scavenge iodide byproducts, enhancing reaction efficiency .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 5 hr) while maintaining >80% yield .

Q. What experimental strategies are effective for resolving contradictions in crystallographic data interpretation?

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, especially for centrosymmetric space groups .

- Parameter comparison : Evaluate Flack (η) vs. Hooft (x) parameters to distinguish true chirality from near-centrosymmetric artifacts .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion for iodine atoms .

Q. How can stereochemical challenges in synthesis be addressed, particularly for chiral intermediates?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers. Optimize mobile phase (hexane/isopropanol) for baseline resolution .

- Asymmetric catalysis : Employ chiral Pd catalysts (e.g., Josiphos ligands) to induce enantioselectivity during coupling steps .

- Circular dichroism (CD) : Validate absolute configuration of isolated enantiomers post-synthesis .

Q. What methodologies are suitable for investigating the compound’s mechanism of action in biological systems?

- Proteomics : SILAC-based profiling to identify target proteins in treated cells .

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kᵢ) with purified enzymes .

- Gene knockout : CRISPR-Cas9-mediated deletion of suspected targets (e.g., dopamine receptors) to confirm pathway involvement .

Q. How can regioselective functionalization of the iodophenyl group be achieved for derivative synthesis?

- Directed ortho-metalation : Use LDA/TMP as a base to deprotonate positions adjacent to iodine, followed by electrophilic quenching .

- Sonogashira coupling : Introduce alkynes selectively at the iodine site using Pd/Cu catalysis (e.g., trimethylsilylacetylene) .

- Photocatalysis : Visible-light-mediated C–H activation to install cyano or nitro groups .

Q. What experimental designs are recommended for pharmacokinetic studies of this compound?

- In vivo models : Administer via intravenous/oral routes in rodents (10–50 mg/kg) and collect plasma samples at 0.5, 2, 6, 12 hr.

- LC-MS/MS quantification : Use deuterated internal standards (e.g., D₄-analogue) to enhance detection sensitivity .

- Tissue distribution : Autoradiography with ¹²⁵I-labeled compound to track biodistribution .

Q. How should researchers address conflicting bioactivity data across different assay systems?

- Meta-analysis : Apply hierarchical clustering to identify assay-specific outliers (e.g., pH-dependent activity in bacterial vs. mammalian systems) .

- Redox profiling : Measure compound stability under assay conditions (e.g., glutathione levels affecting iodine-mediated oxidative stress) .

- Orthogonal assays : Validate hits using independent techniques (e.g., SPR vs. ITC for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.